2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c1-27-19-11-5-15(6-12-19)21-22(16-7-13-20(28-2)14-8-16)26-23(25-21)17-3-9-18(24)10-4-17/h3-14H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGMLJIWYIXCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386404 | |
| Record name | 1H-Imidazole, 2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73445-45-1 | |
| Record name | 1H-Imidazole, 2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate then undergoes cyclization with another equivalent of 4-methoxybenzaldehyde in the presence of a base to yield the desired imidazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced imidazole derivatives.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for nucleophilic substitution.
Major Products: The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds depending on the reagents and conditions used .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Imidazole derivatives, including this compound, have been reported to exhibit anticancer properties. Studies indicate that imidazole-based compounds can inhibit tumor growth and induce apoptosis in cancer cells by targeting specific signaling pathways involved in cancer progression .
- Antimicrobial Properties : Research has demonstrated that imidazole derivatives possess antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial enzymes, inhibiting their function and leading to cell death .
- Anti-inflammatory Effects : Some studies suggest that imidazole compounds can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory process, such as cyclooxygenases and lipoxygenases .
- Antileishmanial Activity : Certain imidazole derivatives have shown promising results against Leishmania species, which cause leishmaniasis. The mechanism involves the disruption of the parasite's metabolic processes .
Structural Characteristics
The structural analysis of 2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole reveals important information about its reactivity and interaction with biological targets:
- Planarity : The imidazole ring is essentially planar, which is crucial for its interaction with biological macromolecules. The dihedral angles formed with substituent phenyl rings can influence its binding affinity and specificity towards target proteins .
- Hydrogen Bonding : The presence of methoxy groups introduces potential hydrogen bonding sites that may enhance solubility and bioavailability in biological systems. This feature is particularly important for drug design as it affects pharmacokinetics and pharmacodynamics .
Case Studies
Several studies have documented the efficacy of imidazole derivatives in clinical settings:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a series of imidazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The lead compound was shown to induce apoptosis via mitochondrial pathways .
- Antimicrobial Efficacy : A research article highlighted the antimicrobial activity of imidazole derivatives against resistant strains of bacteria. The study concluded that these compounds could serve as templates for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Imidazole Derivatives
Structural Analogs with Varying Aryl Substituents
(a) Nitro-Substituted Derivatives
Compounds such as 2-(thiophenyl)-4,5-bis(4-nitrophenyl)-1H-imidazole derivatives (e.g., 5a–5d in ) feature nitro groups instead of methoxy substituents. These nitro groups confer strong electron-withdrawing effects, significantly altering electronic properties and reactivity. For example:
- 5d : 2-[5-(4-Methoxyphenyl)thiophen-2-yl]-4,5-bis(4-nitrophenyl)-1H-imidazole
(b) Fluorophenyl and Methoxyphenyl Combinations
(c) Thiophene-Linked Derivatives
Pharmacological and Functional Analogs
(a) Fenflumizole vs. Marketed Imidazole Drugs
| Compound | Substituents | Pharmacological Activity | Mechanism of Action (MOA) |
|---|---|---|---|
| Fenflumizole | 2-(4-Fluorophenyl), 4,5-bis(4-methoxyphenyl) | Anti-inflammatory | Non-selective COX inhibition |
| Dacarbazine | 5-(3,3-Dimethyltriazenyl) | Anticancer | DNA alkylation |
| Miconazole | 2,4-Dichlorobenzyloxyethyl | Antifungal | Ergosterol synthesis inhibition |
Fenflumizole’s methoxy groups enhance membrane permeability, while its fluorophenyl group improves metabolic stability compared to non-fluorinated analogs .
(b) BPI Organic Dyes ()
- BPI-P and BPI-T : 4,5-Bis(4-methoxyphenyl)-1H-imidazole derivatives with Bodipy-conjugated bridges.
(a) Titanium/Zirconium Imidazole Complexes ()
- L3 : 4,5-Bis(4-methoxyphenyl)-2-(2-pyridinyl)-1H-imidazole ligand.
(b) Optoelectronic Materials ()
- 2-(4,5-Bis(4-fluorophenyl)-1-phenyl-1H-imidazol-2-yl)phenol: Exhibits intramolecular charge transfer (ICT) in polar solvents (e.g., DMF). Used in memristors for multispectral color recognition .
Key Comparative Data
Table 1: Physicochemical and Functional Properties
Biological Activity
2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions, including the formation of imidazole rings through condensation reactions. The compound's structure is characterized by the presence of both electron-withdrawing (fluorophenyl) and electron-donating (methoxyphenyl) groups, which may influence its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit notable antitumor activity. For instance, a series of imidazole derivatives were evaluated against various human tumor cell lines, showing varying degrees of cytotoxicity. The compound this compound was found to have an IC50 value in the micromolar range against specific cancer cell lines.
These results indicate that the compound has a selective inhibitory effect on certain cancer cell lines, particularly renal cancer cells.
Antiviral Activity
In addition to its anticancer properties, imidazole derivatives have been investigated for their antiviral potential. Some studies suggest that compounds similar to this compound inhibit viral replication by targeting specific viral enzymes or host cell factors.
- HIV-1 Protease Inhibition : Certain imidazole compounds have shown efficacy in inhibiting HIV-1 protease, a crucial enzyme for viral replication. This suggests potential applications in the treatment of HIV infections.
- Dengue and Yellow Fever Viruses : Other studies report micromolar activity against dengue and yellow fever viruses, indicating a broader antiviral spectrum for related imidazole derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation or viral replication.
- Cell Cycle Arrest : It has been observed that some imidazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in various cell lines treated with imidazole compounds.
Case Studies and Research Findings
Several case studies highlight the efficacy of imidazole derivatives:
- Study on Antitumor Activity : A study evaluated the antitumor effects of various imidazole derivatives on breast cancer cells (MCF-7), revealing that some compounds exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Antiviral Screening : Another research effort focused on screening imidazole derivatives against viral strains showed promising results for compounds with structural similarities to this compound .
- Mechanistic Studies : Investigations into the mechanisms revealed that certain substitutions on the imidazole ring significantly enhance biological activity by modulating interactions with target proteins involved in cancer progression and viral replication .
Q & A
Q. What are the established synthetic routes for 2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via multicomponent oxidative reactions using substituted benzils and ammonium acetate. For example, analogous imidazole derivatives are prepared by condensing 4-methoxy-substituted benzils with substituted phenylamidines under reflux in acetic acid . Key factors include stoichiometric ratios of reactants (e.g., 1:1.2 for benzil to amidine), reaction temperature (110–120°C), and catalyst choice (e.g., iodine for cyclization). Yields range from 60–85%, with purity confirmed via TLC and recrystallization in ethanol.
Q. What spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- NMR : and NMR (DMSO-) identify substituent patterns, with aromatic protons appearing as doublets (δ 7.14–8.09 ppm) and methoxy groups as singlets (δ ~3.79 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL-2018) resolves the imidazole core geometry and hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions, such as N–H···O bonds in crystal lattices .
- FT-IR : Peaks at 1654–1658 cm confirm C=N stretching in the imidazole ring .
Q. What preliminary biological activities have been reported for this compound?
Structurally related imidazoles exhibit anticancer activity (e.g., against MCF7 breast cancer cells) and enzyme inhibition (e.g., aromatase). For example, 4,5-bis(4-methylphenyl)-2-(5-nitrothiophen-2-yl)-1H-imidazole showed moderate aromatase inhibition (IC ~15 µM) . Activity correlates with electron-withdrawing substituents (e.g., nitro groups) enhancing target binding.
Advanced Research Questions
Q. How do substituent variations (e.g., fluoro vs. methoxy groups) impact structure-activity relationships (SAR) in related imidazoles?
- Fluorophenyl groups : Enhance metabolic stability and π-π stacking with aromatic residues in enzyme active sites. For example, 2-(4-fluorophenyl) analogs show improved binding to acetylcholinesterase compared to non-fluorinated derivatives .
- Methoxy groups : Increase solubility but may reduce membrane permeability. In 4,5-bis(4-methoxyphenyl) derivatives, methoxy groups stabilize intermolecular hydrogen bonds in crystal structures, as shown by graph set analysis (e.g., motifs) .
Q. What computational strategies are recommended for modeling this compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., aromatase PDB: 3EQM). Docking scores correlate with experimental IC values when paired with MM-GBSA free-energy calculations .
- DFT studies : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
Q. How can contradictory data on solubility and bioactivity be resolved for this compound?
- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoparticle encapsulation (e.g., PLGA) to improve aqueous dispersion without altering activity .
- Bioactivity discrepancies : Validate assays via positive controls (e.g., letrozole for aromatase inhibition) and ensure compound stability under test conditions (e.g., pH 7.4, 37°C) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Polymorphism : Screen solvents (e.g., ethanol, acetonitrile) and use slow evaporation at 4°C to isolate single crystals.
- Twinned data : Apply SHELXL’s TWIN/BASF commands for refinement. For high mosaicity, optimize cryoprotection (e.g., glycerol) to reduce crystal cracking .
Q. How do synthetic byproducts (e.g., regioisomers) affect characterization, and what purification methods are optimal?
- Regioisomers : Separate via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm regiochemistry using NOESY (nuclear Overhauser effect) to detect spatial proximity of substituents .
- Byproduct identification : LC-MS (ESI+) detects [M+H] ions and fragments (e.g., m/z 390.1 for the parent ion) .
Methodological Tables
Table 1: Key Synthetic Parameters for Analogous Imidazoles
Table 2: Biological Activity of Structural Analogs
| Compound | Target | IC / EC | Reference |
|---|---|---|---|
| 4,5-Bis(4-methylphenyl)-2-(5-nitrothiophen-2-yl)-1H-imidazole | Aromatase | 15 µM | |
| 2-(3,5-Dimethoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole | Plasmodium falciparum | 2.8 µM |
Critical Analysis of Contradictions
- Fluorophenyl vs. Chlorophenyl Analogs : While 4-fluorophenyl derivatives show enhanced enzymatic binding due to electronegativity, chlorophenyl analogs (e.g., 4b in ) exhibit higher crystallinity, complicating direct bioactivity comparisons.
- Methoxy Group Trade-offs : Increased solubility from methoxy groups may reduce cellular uptake, explaining discrepancies between in vitro and in vivo efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
